Indium tripropan-2-olate

Description

The exact mass of the compound Indium(III) isopropoxide, 99.9% (metals basis) is 292.0529483 g/mol and the complexity rating of the compound is 10.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

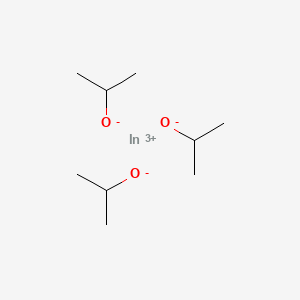

Structure

3D Structure of Parent

Properties

IUPAC Name |

indium(3+);propan-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.In/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZUSPADPSOQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[In+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21InO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721311 | |

| Record name | Indium tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118240-53-2, 38218-24-5 | |

| Record name | Indium tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38218-24-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Indium (III) Isopropoxide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of Indium (III) isopropoxide, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causality behind its reactivity, provides actionable experimental protocols, and explores its applications, particularly in materials science and catalysis with relevance to the pharmaceutical industry.

Introduction: The Versatile Nature of Indium (III) Isopropoxide

Indium (III) isopropoxide, with the chemical formula In(O-i-Pr)₃, is an organometallic compound that has garnered significant interest due to its utility as a precursor in the synthesis of indium-based materials and as a catalyst in organic transformations.[1][2] Its chemical behavior is dominated by the electropositive nature of the indium center and the reactivity of the isopropoxide ligands. This guide will elucidate its synthesis, structure, key chemical reactions, and practical applications, providing a foundational understanding for its effective use in a laboratory setting.

Physicochemical Properties: A Tabulated Overview

A clear understanding of the fundamental physical and chemical properties of a reagent is paramount for its safe and effective handling and application. The key properties of Indium (III) isopropoxide are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₂₁InO₃ | [3] |

| Molecular Weight | 292.08 g/mol | [4] |

| Appearance | White to light yellow powder or crystalline solid | [2] |

| Melting Point | 145 °C (decomposes) | [3] |

| Boiling Point | 82 °C | [3] |

| Solubility | Soluble in alcohols, ketones, and esters. Insoluble in water. | [2] |

| CAS Number | 38218-24-5 | [5] |

| Sensitivity | Moisture sensitive | [2] |

Synthesis of Indium (III) Isopropoxide: A Practical Protocol

The synthesis of high-purity Indium (III) isopropoxide is crucial for its successful application. While several methods exist, a common and effective approach involves the reaction of an indium trihalide with an alkali metal isopropoxide or, more directly, with isopropanol in the presence of a strong, non-nucleophilic base to neutralize the resulting hydrohalic acid. The latter method avoids the introduction of alkali metal contaminants.

General Reaction Scheme

The synthesis can be represented by the following general reaction:

InX₃ + 3 HO-i-Pr + 3 B → In(O-i-Pr)₃ + 3 [BH]⁺X⁻

Where:

-

InX₃ is an indium trihalide (e.g., InCl₃).

-

HO-i-Pr is isopropanol.

-

B is a strong, non-nucleophilic base (e.g., a tertiary amine like triethylamine).

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where successful execution at each step ensures the quality of the final product.

Materials:

-

Anhydrous Indium (III) chloride (InCl₃)

-

Anhydrous isopropanol

-

Anhydrous triethylamine

-

Anhydrous toluene (or another suitable inert solvent)

-

Standard Schlenk line and glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Under an inert atmosphere, add anhydrous Indium (III) chloride to a Schlenk flask equipped with a magnetic stirrer and a reflux condenser.

-

Solvent Addition: Add anhydrous toluene to the flask to create a suspension.

-

Reagent Addition: In a separate flask, prepare a solution of anhydrous isopropanol and triethylamine in anhydrous toluene.

-

Reaction Execution: Slowly add the isopropanol/triethylamine solution to the stirring suspension of InCl₃ at room temperature. An exothermic reaction may be observed.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Isolation of Product: Cool the reaction mixture to room temperature and filter under an inert atmosphere to remove the triethylammonium chloride precipitate.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude Indium (III) isopropoxide. The product can be further purified by sublimation or recrystallization from a suitable anhydrous solvent.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Indium (III) isopropoxide is highly moisture-sensitive. The presence of water would lead to hydrolysis and the formation of indium hydroxide or oxide impurities.

-

Inert Atmosphere: The use of a Schlenk line and an inert atmosphere prevents the reaction of the reagents and product with atmospheric oxygen and moisture.

-

Strong, Non-nucleophilic Base: Triethylamine is used to scavenge the HCl produced during the reaction. Its non-nucleophilic nature prevents it from competing with isopropanol in coordinating to the indium center.

-

Reflux: Heating the reaction mixture to reflux increases the reaction rate and helps to drive the reaction to completion.

Structural Characteristics and Reactivity

Aggregation and Coordination

Indium (III) isopropoxide likely exists as a dimer or higher oligomer in the solid state and in non-coordinating solvents. This aggregation occurs through bridging isopropoxide ligands, which allows the indium atoms to expand their coordination sphere beyond three, typically to four, five, or six. This coordinative unsaturation is a key driver of its reactivity.

Caption: A plausible dimeric structure of Indium (III) isopropoxide with bridging isopropoxide ligands.

Key Chemical Reactions and Mechanisms

Hydrolysis and the Sol-Gel Process

The most significant reaction of Indium (III) isopropoxide is its hydrolysis, which forms the basis of the sol-gel process for producing indium oxide (In₂O₃) materials. This process involves two main steps: hydrolysis and condensation.

-

Hydrolysis: The isopropoxide ligands are replaced by hydroxyl groups upon reaction with water. In(O-i-Pr)₃ + 3 H₂O → In(OH)₃ + 3 HO-i-Pr

-

Condensation: The newly formed indium hydroxide species then undergo condensation reactions to form In-O-In bridges, releasing water and leading to the formation of a three-dimensional indium oxide network (the "gel"). 2 In(OH)₃ → In₂O₃ + 3 H₂O

The rate of hydrolysis and condensation can be controlled by factors such as the water-to-alkoxide ratio, the solvent, and the presence of acid or base catalysts. This control is critical for tailoring the morphology and properties of the final indium oxide material, be it a thin film, nanoparticle, or aerogel.

Caption: The sol-gel process for the formation of indium oxide from Indium (III) isopropoxide.

Thermal Decomposition

Indium (III) isopropoxide decomposes upon heating. Thermogravimetric analysis (TGA) would reveal a weight loss corresponding to the loss of the organic ligands, ultimately yielding indium oxide. The decomposition pathway can be complex and may involve the formation of various intermediates. Understanding the thermal decomposition behavior is crucial for applications such as chemical vapor deposition (CVD) where the precursor is vaporized and decomposed on a heated substrate.

Catalysis: The Oppenauer Oxidation

Indium (III) isopropoxide is an effective catalyst for the Oppenauer oxidation, a reaction that oxidizes secondary alcohols to ketones using a ketone or aldehyde as a sacrificial hydrogen acceptor.[1] The mechanism involves the coordination of the alcohol to the indium center, followed by a hydride transfer to the oxidant via a six-membered transition state.

Caption: Catalytic cycle of the Oppenauer oxidation using Indium (III) isopropoxide.

Applications in Research and Drug Development

The unique chemical properties of Indium (III) isopropoxide make it a valuable tool in various research and development areas, including those relevant to the pharmaceutical industry.

Precursor for Advanced Materials

The primary application of Indium (III) isopropoxide is as a precursor for the synthesis of indium-based materials.[3]

-

Transparent Conductive Oxides (TCOs): Through the sol-gel process or CVD, it is used to deposit thin films of indium tin oxide (ITO), a key component in displays, touch screens, and solar cells.[3]

-

Nanoparticles: It serves as a precursor for the synthesis of indium oxide nanoparticles with controlled size and morphology. These nanoparticles have potential applications in catalysis, sensing, and biomedicine.

Catalysis in Organic Synthesis

Beyond the Oppenauer oxidation, indium-based catalysts, including those derived from Indium (III) isopropoxide, are finding increasing use in organic synthesis. Their Lewis acidic nature and tolerance to certain functional groups make them attractive for promoting a variety of reactions, such as the synthesis of N-substituted pyrroles.[6]

Relevance to Drug Development

While direct applications of Indium (III) isopropoxide in drug synthesis are still emerging, its role as a precursor to indium-based nanomaterials is highly relevant to the pharmaceutical field.

-

Drug Delivery Systems: Indium-based nanoparticles can be functionalized and used as carriers for targeted drug delivery. Their properties can be tuned to control drug release and improve therapeutic efficacy.

-

Bioimaging: The use of indium compounds in imaging applications provides a potential avenue for the development of theranostic agents, which combine therapeutic and diagnostic capabilities.

Safety and Handling

Indium (III) isopropoxide is a moisture-sensitive and flammable solid.[2] Proper handling and storage are essential to maintain its integrity and ensure laboratory safety.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.

-

Handling: Handle in an inert atmosphere glovebox or using Schlenk techniques. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher. Do not use water.[5]

Conclusion

Indium (III) isopropoxide is a versatile and reactive compound with significant potential in materials science and catalysis. Its utility as a precursor for indium oxide materials is well-established, and its catalytic activity in organic synthesis is a growing area of research. For professionals in drug development, the connection lies in the application of the resulting nanomaterials for drug delivery and bioimaging. A thorough understanding of its synthesis, structure, and reactivity, as outlined in this guide, is the foundation for harnessing its full potential in innovative research and development endeavors.

References

-

American Elements. (n.d.). Indium(III) Isopropoxide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). INDIUM(III) ISOPROPOXIDE. Retrieved from [Link]

-

Neumüller, B. (2002). Organometallic sesquialkoxides of aluminium, gallium and indium. Dalton Transactions, (22), 4173-4179. [Link]

-

Hycultec GmbH. (n.d.). Indium(III) isopropoxide. Retrieved from [Link]

-

PubChem. (n.d.). Indium (III) isopropoxide. Retrieved from [Link]

-

Braga, A. L., et al. (2008). Indium(III)-catalyzed synthesis of N-substituted pyrroles under solvent-free conditions. Journal of the Brazilian Chemical Society, 19(5), 877-883. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. americanelements.com [americanelements.com]

- 3. INDIUM(III) ISOPROPOXIDE [myskinrecipes.com]

- 4. Indium (III) isopropoxide | C9H21InO3 | CID 16683751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Elusive Crystal Structure of Indium Tripropan-2-olate: A Technical Guide for Researchers

Abstract

Indium tripropan-2-olate, also known as indium triisopropoxide [In(O-i-Pr)₃], is a significant precursor in materials science, particularly for the synthesis of indium-based semiconductor materials such as indium oxide (In₂O₃). Despite its utility, a definitive single-crystal X-ray diffraction study elucidating its precise solid-state structure remains conspicuously absent from publicly accessible literature. This technical guide provides a comprehensive overview of this compound, addressing its synthesis, characterization, and the prevailing understanding of its structural nature. We will delve into the probable structural motifs based on related metal alkoxides and discuss the experimental challenges that have likely contributed to the scarcity of definitive crystallographic data. This document serves as a vital resource for researchers, scientists, and drug development professionals who utilize or seek to understand this important indium alkoxide.

Introduction: The Significance of Indium Alkoxides

Indium(III) alkoxides are a class of organometallic compounds that have garnered considerable interest as versatile molecular precursors. Their utility stems from their solubility in organic solvents and their ability to be converted to high-purity indium oxide materials at relatively low temperatures. This makes them ideal candidates for various deposition techniques, including sol-gel processes and chemical vapor deposition (CVD), for the fabrication of transparent conducting films, gas sensors, and other electronic components. Among these, this compound is a commonly employed precursor due to the convenient volatility and handling characteristics imparted by the isopropoxide ligands.

Synthesis of this compound: A Chemist's Perspective

The synthesis of this compound typically involves the reaction of an indium trihalide, most commonly indium(III) chloride (InCl₃), with a source of isopropoxide ions. A widely adopted method is the salt metathesis reaction with a sodium alkoxide, as described in early work by Chatterjee et al.[1].

Anhydrous Synthesis Protocol

The paramount consideration in the synthesis of metal alkoxides is the rigorous exclusion of water, as they are highly susceptible to hydrolysis, which can lead to the formation of indium hydroxides or oxo-clusters.

Experimental Protocol: Synthesis of this compound

-

Preparation of Sodium Isopropoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under a dry nitrogen or argon atmosphere, add freshly distilled isopropanol. Carefully add sodium metal in small portions. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium isopropoxide.

-

Reaction with Indium Trichloride: In a separate flame-dried Schlenk flask, suspend anhydrous indium(III) chloride in a dry, inert solvent such as benzene or toluene.

-

Addition and Reflux: Slowly add the freshly prepared sodium isopropoxide solution to the indium trichloride suspension at room temperature with vigorous stirring. After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reaction.

-

Isolation: After cooling to room temperature, the precipitated sodium chloride is removed by filtration under an inert atmosphere. The solvent is then removed from the filtrate under reduced pressure to yield crude this compound.

-

Purification: The product can be purified by sublimation or recrystallization from a dry, non-coordinating solvent like hexane.

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

The Structural Conundrum: Oligomerization of Indium Alkoxides

A key feature of early transition metal and main group metal alkoxides is their tendency to form oligomeric structures. This aggregation is driven by the electron-deficient nature of the metal center, which seeks to increase its coordination number by forming bridging alkoxide linkages. For gallium and indium alkoxides, dimeric and tetrameric structures are common[2].

Based on the known structures of other metal alkoxides, a plausible structure for dimeric this compound would involve two indium centers bridged by two isopropoxide ligands, with each indium atom also bearing two terminal isopropoxide groups. This would result in a four-coordinate indium center. A tetrameric structure would likely adopt a cubane-like [In₄O₄] core.

The following diagram illustrates a hypothetical dimeric structure of this compound.

Caption: A plausible dimeric structure for this compound.

Characterization Techniques

In the absence of single-crystal X-ray diffraction data, a combination of other analytical techniques is crucial for characterizing this compound.

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can confirm the presence of the isopropoxide ligands and provide information about their chemical environment. The presence of multiple signals for the isopropoxide groups could indicate the presence of both bridging and terminal ligands in an oligomeric structure. |

| Infrared (IR) Spectroscopy | Characteristic C-O and In-O stretching frequencies can be identified. |

| Mass Spectrometry | Can provide information on the molecular weight of the species in the gas phase, which may or may not correspond to the structure in the solid state due to potential fragmentation or association. |

| Elemental Analysis | Confirms the elemental composition (C, H, In) of the synthesized compound. |

Challenges and Future Directions

The lack of a definitive crystal structure for this compound in the literature presents both a challenge and an opportunity for researchers. The high reactivity and propensity for hydrolysis and formation of oxo-clusters are likely the primary experimental hurdles. Future work in this area should focus on meticulous anhydrous synthesis and purification techniques, coupled with careful crystallization experiments under inert conditions. The use of coordinating solvents or bulky alkoxide ligands could potentially stabilize monomeric or smaller oligomeric species, making them more amenable to crystallographic analysis. A definitive structural elucidation would be a valuable contribution to the field of indium chemistry and would provide a more fundamental understanding of its behavior as a precursor in materials synthesis.

Conclusion

This compound remains a compound of significant practical importance, yet its fundamental solid-state structure is not definitively established. The available evidence strongly suggests an oligomeric nature, likely a dimer or tetramer, driven by the coordinative unsaturation of the indium center. This guide has provided a thorough overview of the synthesis, characterization, and probable structural features of this elusive molecule. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the fascinating coordination chemistry of indium alkoxides.

References

-

PubChem. Indium(III) isopropoxide. National Center for Biotechnology Information. [Link]

- Bradley, D. C., Chudzynska, H., Frigo, D. M., Hammond, M. E., Hursthouse, M. B., & Mazid, M. A. (1990). The chemistry of indium alkoxides. Part 1. The synthesis and characterisation of some indium alkoxides and the X-ray crystal structure of the indium oxo-isopropoxide [In₅(μ₅-O)(μ₂-OⁱPr)₄(μ₃-OⁱPr)₄(OⁱPr)₅]. Polyhedron, 9(5), 719-726.

- O'Brien, P. (2010). Process for the preparation of indium chlordialkoxides. U.S.

-

Wikipedia. Indium(III) oxide. [Link]

- Bradley, D. C., Mehrotra, R. C., Rothwell, I. P., & Singh, A. (2001).

- Chaudhary, K. P., et al. (2010). Tris(dithiocarboxylato)indium(III): Thermal studies and crystal structure of [In(S2Ctol)3]. Journal of Chemical Sciences, 122(4), 567-573.

- Bradley, D. C. (1971). Metal alkoxides and dialkylamides. Advances in Inorganic Chemistry and Radiochemistry, 15, 259-322.

-

Materials Project. In2O3 (Trigonal, R-3c, 167). [Link]

-

ResearchGate. X-ray diffraction patterns of indium (A), antimony (B), bismuth (C), selenium (D) and tellurium (E) deposited onto glassy carbon (B, C, E) or TiN (A, D). [Link]

- Ho Minh Trung, et al. (2013). Synthesis and characterization of indium nanoparticles.

- M. G. Naseri, et al. (2010). Effect of the synthesis route on the structural properties and shape of the indium oxide (In2O3) nano-particles.

- Neculai, D., et al. (2013). Gallium(III) and indium(III) alkoxides and aryloxides. Coordination Chemistry Reviews, 257(5-6), 957-987.

-

Materials Project. InI3 (Monoclinic, P21/c, 14). [Link]

-

ResearchGate. X-ray diffraction patterns of the In 2 O 3 films deposited at different temperatures for 250 cycles. [Link]

-

ResearchGate. X-ray diffraction patterns of (a) In NPs, (c) In 2 O 3 NPs, and (e) In(OH) 3 NPs, with corresponding literature patterns of (b) In, 29 (d) In 2 O 3 , 30 and (f) In(OH) 3 . [Link]

- Ayeshamariam, A., et al. (2015). Synthesis and characterization of In2O3 nanoparticles. Journal of Ovonic Research, 11(5), 249-254.

-

ResearchGate. θ-2θ XRD diffractograms focusing on the In2O3 (222) and (400) reflection peaks for Co-In2O3 films of varying Co concentrations, demonstrating the shift in the peak position upon Co doping. [Link]

-

Materials Project. In2O3 (orthorhombic, Pbcn, 60). [Link]

-

Reddit. What does the Expanded Chemical Structure of CH(CH3)2 look like?. [Link]

-

ResearchGate. Surface Structure and Electronic Properties of In2O3(111) Single-Crystal Thin Films Grown on Y-Stabilized ZrO2(111). [Link]

- Hamilton, D. M., Jr., Willis, W. S., & Stucky, G. D. (1981). Synthesis, structural characterization, and molecular orbital calculations for a titanium Lewis acid-carbonyl adduct. Journal of the American Chemical Society, 103(14), 4255-4256.

-

ExamSIDE.Com. Basics of Organic Chemistry. [Link]

-

MDPI. Study on Preparation and Antibacterial Property of DOMA-SBMA Copolymer Coatings on Stainless Steel Surfaces. [Link]

-

Materials Project. In2O3 (Cubic, Ia-3, 206). [Link]

Sources

An In-Depth Technical Guide to the Thermal Decomposition Analysis of Indium Tripropan-2-olate

Prepared by: A Senior Application Scientist

Foreword: Charting the Thermal Landscape of Indium Precursors

In the pursuit of advanced electronic and optoelectronic materials, the precise control over the formation of thin films and nanostructures is paramount. Indium oxide (In₂O₃), a wide-bandgap semiconductor, is a cornerstone material for transparent conductive oxides, thin-film transistors, and sensors. The quality of these materials is inextricably linked to the molecular precursors used in their synthesis, and more specifically, to the thermal decomposition characteristics of these precursors. Indium tripropan-2-olate, also known as indium triisopropoxide, stands out as a promising precursor due to its volatility and solubility. Understanding its thermal decomposition pathway is not merely an academic exercise; it is a critical step in optimizing deposition processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD) to achieve desired material properties.

This technical guide provides a comprehensive framework for the thermal decomposition analysis of this compound. We will delve into the synthesis and handling of this air-sensitive material, provide a detailed, field-proven protocol for its analysis using Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS), and propose a scientifically grounded decomposition mechanism. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the thermal behavior of organometallic precursors.

Synthesis and Handling of this compound: A Foundation of Purity

The integrity of any thermal analysis is contingent on the purity and proper handling of the starting material. This compound is highly susceptible to hydrolysis, meaning that exposure to moisture in the air can lead to its decomposition and the formation of indium hydroxide and isopropanol. Therefore, all synthesis and handling procedures must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using specialized glassware and techniques.

Synthesis Protocol

A common and effective method for synthesizing this compound is through the reaction of an indium halide, such as indium trichloride (InCl₃), with an alkali metal isopropoxide in an anhydrous solvent.

Experimental Protocol: Synthesis of this compound

-

Preparation of Sodium Isopropoxide:

-

Under a nitrogen atmosphere, add 6.9 g (0.3 mol) of clean sodium metal to 250 mL of anhydrous isopropanol in a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Gently heat the mixture to reflux until all the sodium has reacted. This solution of sodium isopropoxide is used in the next step.

-

-

Reaction with Indium Trichloride:

-

In a separate Schlenk flask, dissolve 22.1 g (0.1 mol) of anhydrous indium trichloride in 150 mL of anhydrous isopropanol.

-

Slowly add the freshly prepared sodium isopropoxide solution to the indium trichloride solution at room temperature with vigorous stirring. The addition should be done via a cannula to maintain an inert atmosphere.[1]

-

A white precipitate of sodium chloride (NaCl) will form.

-

-

Isolation and Purification:

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 12 hours.

-

Remove the NaCl precipitate by filtration under inert atmosphere using a Schlenk filter.[1]

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by sublimation or recrystallization from a suitable anhydrous solvent like toluene.

-

Handling and Storage of an Air-Sensitive Precursor

Due to its reactivity with moisture, all manipulations of this compound should be performed in a glovebox with a dry nitrogen or argon atmosphere. If a glovebox is not available, Schlenk line techniques are mandatory.[2]

-

Storage: Store the purified solid in a sealed container inside a glovebox or a desiccator filled with a suitable drying agent.

-

Sample Preparation for Analysis: Weighing and loading of the sample into the TGA crucible must be performed within the inert atmosphere of a glovebox to prevent premature decomposition.

Thermal Decomposition Analysis: A Synergistic Approach with TGA-MS

Thermogravimetric Analysis (TGA) provides quantitative information about the mass changes in a material as a function of temperature, while Mass Spectrometry (MS) identifies the chemical nature of the evolved gases.[3][4] The coupling of these two techniques (TGA-MS) offers a powerful tool for elucidating the complex thermal decomposition pathways of materials like this compound.[5][6]

The Causality Behind Experimental Choices

The selection of experimental parameters in TGA-MS is critical for obtaining meaningful and reproducible data.

-

Heating Rate: A slower heating rate (e.g., 10 °C/min) is generally preferred as it provides better resolution of overlapping thermal events.[7]

-

Atmosphere: An inert atmosphere (e.g., high-purity nitrogen or argon) is essential to study the intrinsic thermal decomposition of the material without the influence of oxidative processes.

-

Sample Mass: A small sample mass (typically 5-10 mg) is used to minimize thermal gradients within the sample and to ensure efficient removal of evolved gases.[8]

-

Crucible Type: Alumina or platinum crucibles are commonly used due to their high thermal stability and inertness.[6]

A Self-Validating TGA-MS Protocol

This protocol is designed to ensure data integrity through careful calibration and control.

Experimental Protocol: TGA-MS Analysis of this compound

-

Instrument Preparation and Calibration:

-

Ensure the TGA and MS are properly calibrated. TGA calibration is typically performed using standard materials with known melting points and Curie temperatures.

-

Perform a blank run with an empty crucible to establish a stable baseline.

-

The TGA-MS transfer line should be heated (e.g., to 200-250 °C) to prevent condensation of the evolved gases.[3]

-

-

Sample Preparation (in a glovebox):

-

Tare an alumina crucible on a microbalance.

-

Carefully place 5-10 mg of this compound into the crucible and record the exact mass.

-

Seal the crucible in an airtight container for transfer to the TGA instrument.

-

-

TGA-MS Measurement:

-

Place the crucible in the TGA autosampler. If the TGA is not housed in a glovebox, minimize atmospheric exposure during loading.

-

Purge the TGA furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert environment.

-

Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min.

-

Simultaneously, monitor the evolved gases with the mass spectrometer, scanning a mass-to-charge ratio (m/z) range of 10-200 amu.

-

Experimental and Analytical Workflow

The following diagram illustrates the comprehensive workflow for the synthesis and thermal analysis of this compound.

Caption: Workflow for Synthesis and Thermal Analysis.

Proposed Thermal Decomposition Pathway of this compound

Based on the known chemistry of other metal isopropoxides, such as those of aluminum and titanium, a plausible multi-step decomposition pathway for this compound in an inert atmosphere can be proposed.[9][10] The decomposition is expected to occur in a temperature range of approximately 200-500 °C, consistent with the thermal behavior of other indium-organic compounds.[7][11]

The primary decomposition routes for metal alkoxides often involve β-hydride elimination or hydrolysis (if trace water is present). In an anhydrous, inert atmosphere, the decomposition likely proceeds through the formation of indium oxide, propene, isopropanol, and water as byproducts.

Proposed Decomposition Steps:

-

Initial Decomposition: The this compound begins to decompose, potentially through an intramolecular elimination reaction, to form an intermediate indium hydroxy-isopropoxide species and propene.

-

In(OCH(CH₃)₂)₃ → In(OH)(OCH(CH₃)₂)₂ + CH₂=CHCH₃

-

-

Further Decomposition and Condensation: The intermediate species can undergo further decomposition and condensation reactions, eliminating more propene and isopropanol, and forming In-O-In linkages.

-

2 In(OH)(OCH(CH₃)₂)₂ → (CH₃)₂CHO-In-O-In-OCH(CH₃)₂ + H₂O + 2 CH₂=CHCH₃

-

-

Formation of Indium Oxide: At higher temperatures, the remaining organic fragments are eliminated, leading to the formation of amorphous and eventually crystalline indium oxide (In₂O₃).

The following diagram visualizes this proposed decomposition pathway.

Caption: Proposed Thermal Decomposition Pathway.

Data Interpretation and Expected Results

The TGA-MS data will provide a wealth of information to validate and refine the proposed decomposition mechanism.

TGA Curve Analysis

The TGA curve (mass vs. temperature) is expected to show one or more distinct mass loss steps.

| Temperature Range (°C) | Expected Mass Loss (%) | Corresponding Event |

| < 200 | Minimal | Desorption of any residual solvent. |

| 200 - 500 | Significant | Multi-step decomposition of the organic ligands.[11] |

| > 500 | Plateau | Stable indium oxide residue. |

The final residual mass should correspond to the theoretical mass of In₂O₃, which can be calculated from the initial mass of In(OCH(CH₃)₂)₃.

MS Data Analysis

The mass spectrometer will detect the gaseous species evolved at each mass loss step.

| Evolved Species | Expected m/z |

| Propene (CH₂=CHCH₃) | 42, 41 |

| Isopropanol ((CH₃)₂CHOH) | 45, 43, 60 |

| Water (H₂O) | 18, 17 |

By correlating the temperature at which these species are detected with the mass loss steps observed in the TGA, a detailed picture of the decomposition process can be constructed. For example, the detection of propene (m/z 42) at the onset of the first major mass loss would support the proposed β-hydride elimination mechanism.

Conclusion: From Analysis to Application

A thorough thermal decomposition analysis of this compound is a critical enabler for the rational design of material synthesis processes. By understanding the temperatures at which the precursor decomposes and the nature of the evolved byproducts, researchers can precisely control the growth of high-quality indium oxide thin films with tailored properties. The protocols and theoretical framework presented in this guide provide a robust starting point for any scientist or engineer working with this important precursor. The self-validating nature of the TGA-MS experiment, when conducted with the rigor described herein, ensures the generation of trustworthy and authoritative data, paving the way for advancements in electronic and optoelectronic technologies.

References

-

TG-DTA curves of the thermal decomposition of the precursor at a heating rate of 10 o C/min in static air. - ResearchGate. Available at: [Link]

-

Kinetic study of titanium tetraisopropoxide decomposition in supercritical isopropanol - ScienceDirect. Available at: [Link]

-

Thermogravimetry of Air Sensitive Materials - TA Instruments. Available at: [Link]

-

Aluminium isopropoxide - Grokipedia. Available at: [Link]

-

2.5: Metal Alkyls - Chemistry LibreTexts. Available at: [Link]

-

Aluminum isopropoxide | C9H21AlO3 | CID 11143 - PubChem. Available at: [Link]

-

Aluminium isopropoxide - Wikipedia. Available at: [Link]

-

Thermogravimetric Analysis/Mass Spectrometry (TGA-MS) - Process Insights. Available at: [Link]

-

Thermal Gravimetric Analysis-Mass Spectrometry (TGA-MS) - Oneida Research Services. Available at: [Link]

-

Netzsch Thermogravimetric Analysis with Mass Spectrometry (TGA-MS). Available at: [Link]

-

A Thermogravimetric Temperature- Programmed Thermal Redox Protocol for Rapid Screening of Metal Oxides for Solar Thermochemical - Frontiers. Available at: [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. Available at: [Link]

-

Thermogravimetric Analysis - Mass Spectroscopy (TGA - MS) - KU Leuven Institute for Micro- and Nanoscale Integration. Available at: [Link]

-

Thermal Analysis - Equipment Capabilities - Materials Processing Institute. Available at: [Link]

-

Thermal decomposition of InP surfaces: Volatile component loss, morphological changes, and pattern formation | Request PDF - ResearchGate. Available at: [Link]

-

Thermagravimetric analysis-TGA and DTG for In2O3 NCs. TGA runs were... - ResearchGate. Available at: [Link]

-

Thermal Decomposition of Trimethylindium and Indium Trisguanidinate Precursors for InN Growth: An Ab-Initio and Kinetic Modellin - ChemRxiv. Available at: [Link]

-

Thermal decomposition of trimethylindium and indium trisguanidinate precursors for InN growth: An ab initio and kinetic modeling study - PubMed. Available at: [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]

-

the manipulation of air.sensitive compounds - Neilson Lab. Available at: [Link]

-

(PDF) Aluminum, gallium and indium thiobenzoates: synthesis, characterization and crystal structures - ResearchGate. Available at: [Link]

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 3. Thermogravimetric Analysis/Mass Spectrometry (TGA-MS) [process-insights.com]

- 4. Thermal Gravimetric Analysis-Mass Spectrometry (TGA-MS) | ORS [orslabs.com]

- 5. Netzsch Thermogravimetric Analysis with Mass Spectrometry (TGA-MS) | Materials Research Laboratory | Illinois [mrl.illinois.edu]

- 6. Thermogravimetric Analysis - Mass Spectroscopy (TGA - MS) — KU Leuven Institute for Micro- and Nanoscale Integration [limni.kuleuven.be]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. grokipedia.com [grokipedia.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Purity Analysis of Indium Tripropan-2-olate for Advanced Research and Development

Foreword: The Criticality of Precursor Purity in Scientific Innovation

In the realms of pharmaceutical development and materials science, the integrity of a final product is inextricably linked to the purity of its foundational components. Indium tripropan-2-olate, a key precursor in the synthesis of indium-based materials like the transparent conductive oxide, indium tin oxide (ITO), and in specialized catalytic processes, is a prime example of this principle.[1] Its purity directly influences the structural, optical, and electrical properties of the resulting materials, making rigorous analytical characterization not merely a quality control step, but a cornerstone of reproducible and reliable research and development. This guide provides an in-depth, technically grounded framework for the comprehensive purity analysis of this compound, designed for researchers, scientists, and drug development professionals who demand the highest level of precision and confidence in their work.

Understanding this compound: Physicochemical Properties and Potential Impurities

This compound, with the chemical formula C₉H₂₁InO₃, is a moisture-sensitive solid that is soluble in various organic solvents.[1] Its utility as a precursor stems from its ability to undergo controlled hydrolysis and thermal decomposition to form indium oxide or other indium-containing species. However, these very properties also make it susceptible to contamination from various sources during its synthesis and handling.

A common synthetic route involves the reaction of an indium salt, such as indium trichloride, with an isopropoxide source like sodium isopropoxide. This process can introduce several types of impurities that must be meticulously identified and quantified.

Table 1: Potential Impurities in this compound

| Impurity Class | Specific Examples | Origin | Potential Impact |

| Inorganic Impurities | Residual alkali metals (e.g., Na⁺), other metal ions | Synthesis reagents | Alters electrical properties of final materials |

| Organic Impurities | Residual isopropanol, other alcohols, and solvents | Synthesis and purification steps | Affects film morphology and introduces defects |

| Hydrolysis Products | Indium hydroxide, partially hydrolyzed alkoxides | Exposure to atmospheric moisture | Leads to particulate formation and non-uniform films |

| Oligomeric Species | Higher molecular weight indium alkoxide clusters | Inherent nature of metal alkoxides | Can alter volatility and decomposition behavior |

| Water | Adsorbed or coordinated H₂O | Incomplete drying or exposure to humidity | A critical impurity that initiates hydrolysis |

A Multi-Faceted Approach to Purity Verification: A Self-Validating Analytical Workflow

No single analytical technique can provide a complete picture of the purity of this compound. A robust, self-validating system relies on the strategic integration of multiple orthogonal methods, each providing a unique piece of the purity puzzle. The following sections detail the core analytical techniques and provide field-proven protocols.

Caption: A comprehensive analytical workflow for this compound purity.

Elemental Analysis: Quantifying Metallic Contaminants

The presence of even trace amounts of other metals can significantly impact the performance of indium-based materials in electronic and optical applications. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are the methods of choice for this analysis due to their high sensitivity and ability to perform multi-element screening.

Experimental Protocol: ICP-MS Analysis

-

Sample Preparation: Accurately weigh approximately 10-50 mg of the this compound sample into a clean, acid-leached digestion vessel.

-

Digestion: Add a suitable volume of high-purity nitric acid (e.g., 5 mL). The vessel is then sealed and heated in a microwave digestion system. The program should be optimized to ensure complete dissolution of the sample.

-

Dilution: After cooling, the digested sample is quantitatively transferred to a volumetric flask and diluted to a final volume with deionized water. The dilution factor should be chosen to bring the expected analyte concentrations within the linear dynamic range of the instrument.

-

Instrument Calibration: A series of multi-element calibration standards are prepared from certified stock solutions, covering the expected concentration range of the elements of interest.

-

Analysis: The prepared sample and calibration standards are introduced into the ICP-MS. The instrument is programmed to monitor for a suite of potential metallic impurities (e.g., Na, K, Fe, Cu, Zn, Al, etc.).

-

Data Processing: The concentrations of the metallic impurities in the original sample are calculated based on the calibration curve, accounting for the dilution factor.

Karl Fischer Titration: The Gold Standard for Water Determination

Given the high moisture sensitivity of this compound, accurate quantification of water content is paramount. Karl Fischer titration is a specific and highly accurate method for this purpose.

Experimental Protocol: Coulometric Karl Fischer Titration

-

Instrument Preparation: The Karl Fischer titrator is prepared with fresh anode and cathode reagents. The titration cell is conditioned to a low, stable drift rate.

-

Sample Handling: All sample manipulations must be performed in a dry, inert atmosphere (e.g., a glovebox) to prevent absorption of atmospheric moisture.

-

Sample Introduction: A precisely weighed aliquot of the this compound sample (typically 20-100 mg) is introduced into the titration cell.

-

Titration: The instrument automatically titrates the water in the sample with iodine generated electrochemically.

-

Endpoint Detection: The endpoint is detected potentiometrically when all the water has been consumed.

-

Calculation: The instrument's software calculates the water content, typically expressed as a percentage or in parts per million (ppm).

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Organic Impurities

GC-MS is a powerful technique for the separation, identification, and semi-quantification of volatile and semi-volatile organic impurities. A key challenge in the analysis of metal alkoxides is their thermal lability. Therefore, the GC method must be carefully optimized to prevent on-column decomposition.

Experimental Protocol: GC-MS Analysis of Thermally Labile Compounds

-

Sample Preparation: In an inert atmosphere, prepare a dilute solution of the this compound sample (e.g., 1-5 mg/mL) in a high-purity, anhydrous solvent such as hexane or toluene.

-

GC System:

-

Injector: Use a low-temperature, programmable temperature vaporization (PTV) injector to minimize thermal stress on the analyte. A rapid temperature ramp to the final transfer temperature is recommended.

-

Column: A low-polarity, thin-film capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for this separation.

-

Oven Program: Start at a low initial temperature (e.g., 50-70 °C) and use a moderate temperature ramp (e.g., 10-15 °C/min) to the final temperature.

-

-

MS System:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Range: Scan a mass range appropriate for the expected impurities and the parent compound (e.g., m/z 35-500).

-

-

Data Analysis:

-

Identification: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

-

Quantification: While not strictly quantitative without individual calibration standards, the relative peak areas can be used to estimate the levels of impurities.

-

Table 2: Representative GC-MS Parameters

| Parameter | Setting | Rationale |

| Injector Temperature | 50 °C initial, ramp to 250 °C | Minimizes thermal decomposition during injection |

| Carrier Gas | Helium, constant flow | Provides good chromatographic resolution |

| Oven Program | 70 °C (2 min), then 15 °C/min to 280 °C (5 min) | Separates volatile impurities from the main component |

| MS Source Temperature | 230 °C | Standard temperature for EI |

| MS Quadrupole Temp. | 150 °C | Standard temperature for quadrupole |

Quantitative NMR (qNMR) Spectroscopy: The Definitive Purity Assay

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct determination of the purity of a substance without the need for a reference standard of the same compound.[2] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4]

¹H and ¹³C NMR Spectral Features of this compound

While a definitive, published high-resolution spectrum can be elusive, the expected ¹H and ¹³C NMR spectra can be predicted based on the molecular structure.

-

¹H NMR: Two signals are expected: a doublet for the six methyl protons (CH₃) and a septet for the methine proton (CH). The integration ratio should be 6:1.

-

¹³C NMR: Two signals are also expected: one for the methyl carbons and one for the methine carbon.

The presence of impurities such as residual isopropanol would be readily detectable as additional, distinct signals in the ¹H NMR spectrum. Hydrolysis products or oligomers may present as broadened signals or additional, more complex multiplets.

Experimental Protocol: ¹H qNMR for Purity Determination

-

Sample Preparation:

-

Accurately weigh the this compound sample (analyte) and a certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into a vial. The internal standard should be stable, non-volatile, have a simple spectrum that does not overlap with the analyte signals, and have a known purity.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., benzene-d₆, chloroform-d).

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of both the analyte and the standard) to ensure complete relaxation of all nuclei between pulses.

-

A high signal-to-noise ratio is crucial for accurate integration.

-

-

Data Processing:

-

Carefully phase and baseline-correct the spectrum.

-

Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

-

-

Purity Calculation: The purity of the analyte is calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral area

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Caption: Workflow for quantitative NMR (qNMR) purity determination.

Mass Spectrometry: Elucidating Molecular Integrity

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the precursor, confirming its identity and providing clues about its structure and potential impurities. Due to the thermal lability of this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be preferable to Electron Ionization (EI) to observe the molecular ion.

The fragmentation of metal alkoxides in the mass spectrometer often involves the loss of alkyl or alkoxy groups, as well as the loss of neutral alkene molecules. The observed fragmentation pattern can be used to confirm the structure of the precursor.

Conclusion: A Commitment to Uncompromising Quality

The purity of this compound is not a trivial matter; it is a fundamental prerequisite for the successful development of advanced materials and pharmaceuticals. The multi-technique, self-validating approach outlined in this guide, integrating elemental analysis, moisture determination, GC-MS, and quantitative NMR, provides a robust framework for ensuring the highest standards of quality. By understanding the potential impurities and employing these rigorous analytical protocols, researchers can proceed with confidence, knowing that their foundational materials are of the highest integrity, thereby paving the way for innovation and discovery.

References

-

Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of Natural Products, 68(1), 133-149. Available at: [Link]

-

United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

Mehrotra, R. C., & Singh, A. (1991). Recent trends in metal alkoxide chemistry. Progress in Inorganic Chemistry, 46, 239-454. Available at: [Link]

-

Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available at: [Link]

-

MySkinRecipes. (n.d.). INDIUM(III) ISOPROPOXIDE. Available at: [Link]

Sources

- 1. INDIUM(III) ISOPROPOXIDE [myskinrecipes.com]

- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

Foreword: The Analytical Imperative for a Versatile Precursor

An In-depth Technical Guide to the Spectroscopic Analysis of Indium (III) Isopropoxide

Indium (III) isopropoxide (In(OⁱPr)₃) stands as a critical organometallic precursor at the intersection of materials science, catalysis, and pharmaceutical development.[1][2][3] With a molecular formula of C₉H₂₁InO₃ and a molecular weight of 292.08 g/mol , its utility is primarily derived from its controlled decomposition to form high-purity indium-based materials, such as indium oxide (In₂O₃) and indium tin oxide (ITO), which are fundamental to the manufacturing of transparent conductive films for displays and solar cells.[4] Furthermore, its catalytic activity, particularly in hydrogen transfer reactions like the Oppenauer oxidation, makes it a valuable reagent in organic synthesis.[1][5]

The efficacy and reproducibility of these applications are inextricably linked to the purity, structure, and stability of the In(OⁱPr)₃ precursor. As this compound is highly sensitive to moisture, its characterization is not merely a procedural step but a cornerstone of quality control and mechanistic understanding.[2] Hydrolysis or uncontrolled oligomerization can drastically alter its properties and performance. This guide provides a comprehensive, field-tested framework for the spectroscopic analysis of Indium (III) isopropoxide, grounded in the principles of causality and self-validation. We will explore the core techniques required to establish a complete analytical profile, ensuring that researchers and developers can proceed with confidence in the integrity of their starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Ligand Environment

NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of In(OⁱPr)₃ in solution. It provides unambiguous information about the isopropoxide ligands and can readily detect the presence of impurities such as free isopropanol or hydrolysis byproducts. Due to the compound's moisture sensitivity, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox) using anhydrous deuterated solvents.

Proton (¹H) NMR Spectroscopy

Causality Behind the Spectrum: The ¹H NMR spectrum of pure, monomeric In(OⁱPr)₃ is expected to be simple, reflecting the symmetry of the three isopropoxide ligands. The spectrum is characterized by two distinct signals:

-

A septet corresponding to the single methine proton (-OCH (CH₃)₂) of the isopropoxide group. The multiplicity arises from the coupling to the six adjacent methyl protons (n+1 = 6+1 = 7).

-

A doublet corresponding to the six equivalent methyl protons (-OCH(CH₃ )₂) of the isopropoxide group. This signal is split into a doublet by the single adjacent methine proton (n+1 = 1+1 = 2).

The integration of these peaks should yield a 1:6 ratio, respectively. The presence of free isopropanol, a common impurity, will be indicated by a separate set of septet and doublet signals at slightly different chemical shifts. Hydrolysis can lead to the formation of In-OH species and the release of isopropanol, which would be similarly detected. Significant peak broadening can suggest dynamic exchange processes or the presence of various oligomeric species in solution.

Carbon-13 (¹³C) NMR Spectroscopy

Causality Behind the Spectrum: The ¹³C NMR spectrum provides complementary structural information and is often simpler to interpret. For a pure sample, two signals are expected:

-

A signal for the methine carbon (-OC H(CH₃)₂).

-

A signal for the two equivalent methyl carbons (-OCH(C H₃)₂).

The presence of additional signals would indicate impurities or degradation products.

Table 1: Typical NMR Spectroscopic Data for In(OⁱPr)₃

| Nucleus | Signal Type | Typical Chemical Shift (δ, ppm) in C₆D₆ | Multiplicity | Assignment |

| ¹H | Methine | ~4.3 | Septet | -OCH (CH₃)₂ |

| ¹H | Methyl | ~1.4 | Doublet | -OCH(CH₃ )₂ |

| ¹³C | Methine | ~65 | CH | -OC H(CH₃)₂ |

| ¹³C | Methyl | ~27 | CH₃ | -OCH(C H₃)₂ |

| Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. |

Experimental Protocol: NMR Analysis

-

Preparation: In a nitrogen-filled glovebox, accurately weigh 5-10 mg of In(OⁱPr)₃ into a clean, dry NMR tube.

-

Solvent Addition: Using a gas-tight syringe, add approximately 0.6 mL of anhydrous deuterated solvent (e.g., Benzene-d₆ or Toluene-d₈). Benzene-d₆ is often preferred for its ability to resolve peaks effectively.

-

Sealing: Securely cap the NMR tube (e.g., with a J. Young's tap) to prevent atmospheric contamination before removing it from the glovebox.

-

Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz or higher).[6] Ensure a sufficient number of scans for a good signal-to-noise ratio, particularly for the ¹³C spectrum.

-

Analysis: Process the spectra, integrate the ¹H signals, and assign the peaks based on their chemical shifts and multiplicities.

Vibrational Spectroscopy: Identifying Functional Groups and Impurities

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are rapid, non-destructive techniques that provide information on the vibrational modes of molecules. For In(OⁱPr)₃, they are exceptionally useful for confirming the presence of characteristic bonds and for detecting the onset of hydrolysis.

FT-IR Spectroscopy

Causality Behind the Spectrum: The FT-IR spectrum of a pure, dry sample of In(OⁱPr)₃ is dominated by absorptions from the isopropoxide ligand. The most critical diagnostic region is where hydroxyl (O-H) groups absorb.

-

C-H Vibrations: Strong bands are observed in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the methyl and methine C-H bonds.

-

C-O Stretching: A strong, characteristic band typically appears around 1000-1150 cm⁻¹, corresponding to the C-O stretching vibration.

-

In-O Vibrations: The vibrations associated with the Indium-Oxygen bond are found in the far-infrared region, typically between 400-700 cm⁻¹. These bands can be broad and may be indicative of the compound's oligomeric nature.[7]

-

Absence of O-H: Crucially, a pure, anhydrous sample will show no significant absorption in the 3200-3600 cm⁻¹ region. The appearance of a broad band here is a definitive indicator of moisture contamination and hydrolysis, making FT-IR a powerful and self-validating tool for quality control.[8][9]

Raman Spectroscopy

Raman spectroscopy provides complementary information. While C-H and C-O modes are also visible, Raman is often more sensitive to the symmetric In-O vibrations. It is also an excellent technique for monitoring the thermal decomposition of In(OⁱPr)₃ into In₂O₃, as the characteristic phonon modes of crystalline indium oxide (e.g., peaks around 300-600 cm⁻¹) will become apparent upon conversion.[10][11]

Table 2: Key Vibrational Frequencies for In(OⁱPr)₃ and Related Species

| Wavenumber (cm⁻¹) | Assignment | Technique | Significance |

| ~3200-3600 (broad) | O-H Stretch | FT-IR | Diagnostic for hydrolysis. Absent in pure, anhydrous samples. |

| ~2850-3000 | C-H Stretch | FT-IR/Raman | Confirms presence of isopropoxide alkyl groups. |

| ~1100-1150 | C-O Stretch | FT-IR | Characteristic of the alkoxide ligand. |

| ~400-700 | In-O Stretch / Deformations | FT-IR/Raman | Confirms the metal-oxygen bond. Band shape can hint at molecular structure. |

Experimental Protocol: FT-IR Analysis (KBr Pellet)

-

Preparation: In a dry environment (glovebox or dry-air desiccator), grind a small amount (~1-2 mg) of In(OⁱPr)₃ with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

-

Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Acquisition: Immediately place the pellet in the FT-IR spectrometer sample holder and acquire the spectrum.

-

Analysis: Identify the key vibrational bands and check for the absence of a broad O-H absorption band.

Mass Spectrometry: Assessing Molecular Weight and Fragmentation

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of In(OⁱPr)₃, providing insights into its gas-phase behavior. Metal alkoxides are known to form oligomers (e.g., dimers, trimers), and MS can sometimes detect these larger species.[12][13][14]

Causality Behind the Spectrum: The mass spectrum can be complex. Depending on the ionization method, the molecular ion of the monomer ([C₉H₂₁InO₃]⁺, m/z ≈ 292) may be observed. However, due to the lability of the In-O bond, fragmentation is common. A characteristic fragmentation pathway involves the sequential loss of isopropoxy groups or related fragments.

Table 3: Predicted Mass Spectrometry Fragments for Monomeric In(OⁱPr)₃

| m/z (for ¹¹⁵In) | Proposed Fragment Ion | Formula |

| 292 | [M]⁺ (Molecular Ion) | [In(OCH(CH₃)₂)₃]⁺ |

| 233 | [M - OCH(CH₃)₂]⁺ | [In(OCH(CH₃)₂)₂]⁺ |

| 174 | [M - 2(OCH(CH₃)₂)]⁺ | [In(OCH(CH₃)₂)]⁺ |

| 115 | [In]⁺ | [In]⁺ |

| Note: Indium has two main isotopes, ¹¹⁵In (~95.7%) and ¹¹³In (~4.3%), which will result in characteristic isotopic patterns. |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of In(OⁱPr)₃ in a suitable anhydrous solvent (e.g., toluene or THF) under an inert atmosphere.

-

Introduction: Utilize a sample introduction method that minimizes exposure to air and moisture, such as a direct insertion probe for solids or direct infusion for solutions with an ESI source.

-

Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI), depending on the desired information (molecular ion vs. fragmentation).

-

Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for indium-containing species.

Thermal Analysis: A Bridge to Materials Synthesis

While not a spectroscopic technique, Thermogravimetric Analysis (TGA) is an indispensable tool for characterizing a precursor like In(OⁱPr)₃. It measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition pathway to form indium oxide.

Causality Behind the TGA Curve: When heated, In(OⁱPr)₃ undergoes thermal decomposition. The TGA curve for a clean decomposition to In₂O₃ (2 In(OⁱPr)₃ → In₂O₃ + byproducts) will show a distinct weight loss step. The initial mass will correspond to the precursor, and the final residual mass should correspond to the theoretical yield of In₂O₃. The decomposition may occur in one or more steps, and the onset temperature is a measure of the compound's thermal stability.[15][16][17] This data is vital for designing deposition processes like Chemical Vapor Deposition (CVD) or sol-gel synthesis.[4]

Conclusion

The comprehensive spectroscopic analysis of Indium (III) isopropoxide is a non-negotiable requirement for its successful application in research and industry. A multi-technique approach, combining NMR for structural verification, FT-IR for rapid purity and hydrolysis checks, Mass Spectrometry for molecular weight confirmation, and Thermal Analysis for decomposition profiling, provides a complete and robust characterization. By understanding the causality behind each spectrum and employing self-validating protocols, scientists can ensure the integrity of this versatile precursor, leading to more reliable and reproducible outcomes in their work.

References

- The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- MedchemExpress.com. Indium(III) isopropoxide | Hydrogen Transfer Catalyst.

- Payne, M. J., et al. (2000). Spectroscopic Studies of Alkoxide Precursors for the Synthesis of Ba(Mg1/3Ta2/3)O3. Journal of the American Ceramic Society.

- 001CHEMICAL. CAS No. 38218-24-5, Indium(III) isopropoxide.

- American Elements. Indium(III) Isopropoxide.

- DC Chemicals. Indium(III) isopropoxide|38218-24-5|COA.

- IJMSE. Characterization of Aluminium Ethoxide by IR and GLC Analysis.

- ResearchGate. Metal Oxoalkoxides. Synthesis, Properties and Structures.

- Peruzzo, V., et al. (2018). Mass spectrometry in the characterization of reactive metal alkoxides. Mass Spectrometry Reviews.

- Baù, D., et al. NMR, X-RAY AND MASS SPECTROMETRY CHARACTERIZATION OF SOME HETEROLEPTIC ALUMINUM ALKOXIDE COMPLEXES.

- ResearchGate. Raman spectra of In2O3 nanoparticles calcined at 400 °C, 600 °C and 800 °C.

- ResearchGate. TG-DTA curves of the thermal decomposition of the precursor at a heating rate of 10 o C/min in static air.

- MySkinRecipes. INDIUM(III) ISOPROPOXIDE.

- ResearchGate. Thermal Decomposition of Indium(III) Hydroxide Prepared by the Microwave‐Assisted Hydrothermal Method | Request PDF.

- ResearchGate. FT-IR spectra of In(OH)3 without CTAB (a), In(OH)3 with CTAB (b) and In2O3 nanoparticles calcined at 400 °C (c).

- G. F. M. Ferreira, et al. (2011). Structural characterization of indium oxide nanostructures: A Raman analysis. Journal of Applied Physics.

- ResearchGate. Preparation and thermal decomposition of indium hydroxide.

- ResearchGate. The FTIR spectra of In2O3 nanoparticles.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. americanelements.com [americanelements.com]

- 3. Indium(III) isopropoxide|38218-24-5|COA [dcchemicals.com]

- 4. INDIUM(III) ISOPROPOXIDE [myskinrecipes.com]

- 5. 001chemical.com [001chemical.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ijmse.org [ijmse.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Spectroscopic Studies of Alkoxide Precursors for the Synthesis of Ba(Mg1/3Ta2/3)O3 | Semantic Scholar [semanticscholar.org]

- 13. The chemistry of metal alkoxides | Semantic Scholar [semanticscholar.org]

- 14. electrochem.org [electrochem.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Indium Tripropan-2-olate: A Technical Guide for Advanced Chemical and Pharmaceutical Applications

Prepared by a Senior Application Scientist

This guide provides an in-depth technical overview of Indium tripropan-2-olate, also known as Indium(III) isopropoxide. It is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of this organometallic compound, from its fundamental properties to its sophisticated applications in catalysis and materials science. This document moves beyond simple data recitation to explain the causality behind its utility, ensuring that protocols are not just followed, but understood.

Section 1: Core Molecular and Physicochemical Profile

This compound is a metal alkoxide that serves as a critical precursor and catalyst in various advanced applications. Its chemical identity is well-defined, providing a reliable foundation for its use in sensitive and high-purity processes.

The molecular structure consists of a central indium atom in the +3 oxidation state bonded to three isopropoxide ligands. This structure is key to its reactivity, particularly its function as a Lewis acid and its utility in sol-gel processes.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₁InO₃ | [1] |

| Molecular Weight | 292.08 g/mol | [1] |

| IUPAC Name | tri(propan-2-yloxy)indigane | [1] |

| CAS Number | 38218-24-5 | |

| Appearance | White to off-white powder/crystals | [2] |

| Melting Point | 145 °C (decomposes) | [3] |

| Boiling Point | 82 °C | [3] |

Section 2: Synthesis and Safe Handling

The synthesis of high-purity this compound is paramount for its successful application, as impurities (especially chlorides from precursors) can be detrimental to downstream electronic or catalytic processes. The most common and reliable method involves the reaction of an indium trihalide with an alkali metal alkoxide or an alcohol in the presence of a strong base.[4][5]

Expertise in Synthesis: The Rationale

The choice of anhydrous indium trichloride (InCl₃) as a precursor is driven by its commercial availability and reactivity.[6] The core challenge is the complete removal of the chloride ions. The reaction is performed in an anhydrous, inert atmosphere (e.g., argon or nitrogen) because this compound is sensitive to moisture, which would lead to the formation of indium hydroxide and compromise the product's integrity. The use of sodium isopropoxide, prepared in situ or separately, serves as the alkoxide source and drives the reaction to completion by forming a stable sodium chloride salt, which can be physically removed through filtration.[4][7]

Self-Validating Synthesis Protocol

This protocol is designed to yield high-purity, chloride-free this compound.

Objective: To synthesize Indium(III) tripropan-2-olate from Indium(III) chloride.

Materials:

-

Anhydrous Indium(III) chloride (InCl₃)

-

Sodium metal (Na)

-

Anhydrous isopropanol (2-propanol)

-

Anhydrous toluene or heptane (as solvent)

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line apparatus or glove box

Methodology:

-

Preparation of Sodium Isopropoxide: Under an inert atmosphere, carefully add small, clean pieces of sodium metal to an excess of anhydrous isopropanol in a Schlenk flask. The reaction is exothermic and produces hydrogen gas; ensure proper venting. Stir until all sodium has reacted to form a clear solution of sodium isopropoxide.

-

Reaction: In a separate Schlenk flask, dissolve anhydrous InCl₃ in anhydrous toluene or isopropanol.

-

Addition: Slowly add the stoichiometric equivalent (3 equivalents) of the prepared sodium isopropoxide solution to the InCl₃ solution at room temperature with vigorous stirring. A white precipitate of sodium chloride (NaCl) will form immediately.

-

Reflux: After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

-

Isolation: Cool the mixture to room temperature. The precipitated NaCl is removed by filtration under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate under vacuum to yield the crude this compound. The product can be further purified by sublimation or recrystallization from a suitable anhydrous solvent like heptane.

-

Validation: The final product should be a white, crystalline solid. Purity can be confirmed by elemental analysis and the absence of chloride can be verified by standard analytical tests (e.g., silver nitrate test on a hydrolyzed sample).

Caption: Workflow for the synthesis of this compound.

Safety and Handling Protocol

This compound is a moisture-sensitive and flammable solid.[2] Proper handling is essential to maintain its quality and ensure laboratory safety.

-

General Handling: Always handle the compound in a glove box or under an inert atmosphere (e.g., using a Schlenk line) to prevent hydrolysis.[2]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and appropriate gloves.[2][5]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or alcohol-resistant foam for extinction. Do not use water.[2]

-

Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Recommended storage is often at room temperature or below.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Section 3: Mechanistic Insights and Key Applications

The utility of this compound stems from two primary areas: its catalytic activity in organic synthesis and its role as a high-purity precursor for advanced materials.

Application 1: Hydrogen Transfer Catalyst (Oppenauer Oxidation)

Oppenauer oxidation is a gentle and selective method for oxidizing secondary alcohols to ketones, representing the reverse of the Meerwein-Ponndorf-Verley reduction.[9] While traditionally using aluminum alkoxides, Indium(III) isopropoxide has emerged as an effective catalyst for this transformation, particularly for benzylic alcohols.[7][10][11]

Mechanistic Expertise: The reaction proceeds via a six-membered transition state.[9][12] The indium center acts as a Lewis acid, coordinating to both the substrate alcohol and a hydride acceptor (e.g., acetone or pivalaldehyde).[4][12] This coordination activates the hydride transfer from the α-carbon of the alcohol to the carbonyl carbon of the acceptor. The use of an excess of the hydride acceptor shifts the equilibrium towards the oxidized product. The mildness of this indium-catalyzed method makes it suitable for substrates with sensitive functional groups that might not tolerate harsher oxidation conditions.[9]

Caption: Catalytic cycle of Indium-mediated Oppenauer Oxidation.

Application 2: Precursor for Indium Oxide (In₂O₃) Nanomaterials

This compound is a preferred precursor for synthesizing high-purity indium oxide (In₂O₃) thin films and nanoparticles via sol-gel or chemical vapor deposition (CVD) methods.[3] In₂O₃ is a wide-bandgap n-type semiconductor crucial for transparent conductive oxides (like ITO), gas sensors, and optoelectronic devices.[2]